TK-129

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

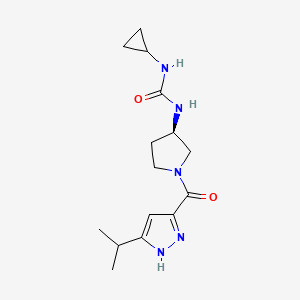

C15H23N5O2 |

|---|---|

分子量 |

305.38 g/mol |

IUPAC 名称 |

1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea |

InChI |

InChI=1S/C15H23N5O2/c1-9(2)12-7-13(19-18-12)14(21)20-6-5-11(8-20)17-15(22)16-10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,18,19)(H2,16,17,22)/t11-/m1/s1 |

InChI 键 |

WNSMPEBHTSITSG-LLVKDONJSA-N |

手性 SMILES |

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)NC3CC3 |

规范 SMILES |

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)NC3CC3 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TK-129

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-129 is a novel, potent, and orally active pyrazole-based inhibitor of Lysine-specific demethylase 5B (KDM5B).[1][2] It was identified through structure-based drug design and has demonstrated therapeutic potential in preclinical models of myocardial remodeling and fibrosis.[1][2] KDM5B is a histone demethylase that plays a crucial role in epigenetic regulation, and its dysregulation has been implicated in various diseases, including cardiovascular disorders. This compound exerts its effects by selectively inhibiting the demethylase activity of KDM5B, leading to downstream modulation of gene expression.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the KDM5B enzyme.[1] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are responsible for removing methyl groups from lysine residues on histone tails. Specifically, KDM5B targets the trimethylated lysine 4 on histone H3 (H3K4me3), a mark generally associated with active gene transcription.

By inhibiting KDM5B, this compound prevents the demethylation of H3K4me3. This leads to an accumulation of this active chromatin mark at the promoter regions of KDM5B target genes. The subsequent alteration in the chromatin state leads to changes in gene expression, which forms the basis of the therapeutic effects of this compound.

A key signaling pathway implicated in the downstream effects of this compound is the Wnt pathway. Upregulation of KDM5B in cardiac fibroblasts is associated with the activation of the Wnt signaling pathway, which is a known driver of fibrosis. This compound, by inhibiting KDM5B, blocks the activation of this KDM5B-related Wnt pathway, thereby mitigating profibrotic gene expression and subsequent tissue remodeling.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on preclinical studies.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.044 µM (44 nM) | Not Specified | KDM5B Inhibition Assay | |

| Oral Bioavailability (F) | 42.37% | Mouse | Pharmacokinetic Study |

Experimental Protocols

KDM5B Inhibition Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against KDM5B.

-

Principle: This assay measures the enzymatic activity of recombinant KDM5B in the presence of varying concentrations of the inhibitor. The activity is typically monitored by detecting the formaldehyde produced during the demethylation reaction.

-

Materials:

-

Recombinant human KDM5B enzyme

-

H3K4me3 peptide substrate

-

Alpha-ketoglutarate (α-KG)

-

Ascorbate

-

Ferrous iron (Fe(II))

-

Formaldehyde detection reagent (e.g., formaldehyde dehydrogenase coupled with NAD+)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., HEPES, pH 7.5)

-

384-well microplate

-

Plate reader capable of measuring absorbance or fluorescence

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add the assay buffer, recombinant KDM5B enzyme, and the H3K4me3 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding a mixture of α-KG, ascorbate, and Fe(II).

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the formaldehyde detection reagent.

-

Incubate to allow for the detection reaction to proceed.

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cardiac Fibroblast Activation Assay (In Vitro)

-

Objective: To assess the effect of this compound on Angiotensin II (Ang II)-induced activation of cardiac fibroblasts.

-

Principle: Cardiac fibroblasts are primary cells that, when activated by stimuli like Ang II, differentiate into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased collagen production. This assay measures the ability of this compound to inhibit this activation.

-

Materials:

-

Primary cardiac fibroblasts isolated from neonatal mice or rats.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Angiotensin II (Ang II).

-

This compound (dissolved in DMSO).

-

Reagents for immunofluorescence staining (e.g., anti-α-SMA antibody, fluorescently labeled secondary antibody, DAPI for nuclear staining).

-

Reagents for Western blotting (e.g., antibodies against α-SMA and a loading control like GAPDH).

-

Fluorescence microscope and Western blot imaging system.

-

-

Procedure:

-

Culture primary cardiac fibroblasts in standard cell culture conditions.

-

Seed the cells into appropriate culture plates (e.g., 24-well plates for immunofluorescence, 6-well plates for Western blotting).

-

Once the cells reach a desired confluency, serum-starve them for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with Ang II for a specified duration (e.g., 24-48 hours).

-

For Immunofluorescence:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-SMA.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Visualize and quantify the α-SMA expression using a fluorescence microscope.

-

-

For Western Blotting:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with primary antibodies against α-SMA and a loading control.

-

Incubate with appropriate secondary antibodies.

-

Detect the protein bands using an imaging system and quantify the band intensities.

-

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in inhibiting myocardial fibrosis.

Caption: Workflow for assessing this compound's effect on cardiac fibroblast activation.

References

The Discovery and Synthesis of TK-129: A Novel KDM5B Inhibitor for Myocardial Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TK-129 is a novel, potent, and orally bioavailable small molecule inhibitor of lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in the pathogenesis of cardiovascular diseases. Discovered through a structure-based drug design approach, this compound has demonstrated significant therapeutic potential in preclinical models of myocardial remodeling and fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental data for this compound, intended for researchers, medicinal chemists, and pharmacologists in the field of drug development.

Introduction

Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart tissue, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. Epigenetic modifications, particularly histone methylation, have emerged as critical regulators of the fibrotic process. Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription. Elevated levels of KDM5B have been observed in fibrotic cardiac tissues, making it a promising therapeutic target. This compound was developed as a potent and selective inhibitor of KDM5B to explore the therapeutic potential of targeting this enzyme in myocardial fibrosis.

Discovery of this compound

The discovery of this compound was the result of a structure-based design and optimization effort starting from a pyrazole-based scaffold identified through virtual screening.[1] The development process focused on enhancing potency against KDM5B while maintaining favorable pharmacokinetic properties and minimizing off-target effects. The chemical name for this compound is (R)-1-Cyclopropyl-3-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)urea .

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 3-isopropyl-1H-pyrazole-5-carboxylic acid and (R)-1-cyclopropyl-3-(pyrrolidin-3-yl)urea. These intermediates are then coupled to form the final product.

Synthesis Workflow

The overall synthetic workflow for this compound is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-isopropyl-1H-pyrazole-5-carboxylic acid

-

To a solution of ethyl isobutyrylacetate in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture to facilitate the formation of the enamine intermediate.

-

After cooling, add hydrazine hydrate to the reaction mixture.

-

Reflux the mixture to induce cyclization, forming the pyrazole ring.

-

Saponify the resulting ethyl ester with a base such as sodium hydroxide.

-

Acidify the mixture to precipitate the desired carboxylic acid product.

-

Filter, wash, and dry the solid to obtain 3-isopropyl-1H-pyrazole-5-carboxylic acid.

Step 2: Synthesis of (R)-1-cyclopropyl-3-(pyrrolidin-3-yl)urea

-

Dissolve (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate in a suitable solvent such as dichloromethane.

-

Add cyclopropyl isocyanate to the solution and stir at room temperature.

-

Monitor the reaction for the formation of the urea linkage.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Treat the resulting Boc-protected urea with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Neutralize the reaction mixture and extract the product to obtain (R)-1-cyclopropyl-3-(pyrrolidin-3-yl)urea.

Step 3: Synthesis of this compound ((R)-1-Cyclopropyl-3-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)urea)

-

Dissolve 3-isopropyl-1H-pyrazole-5-carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-diisopropylethylamine).

-

Stir the mixture for a short period to activate the carboxylic acid.

-

Add a solution of (R)-1-cyclopropyl-3-(pyrrolidin-3-yl)urea in DMF to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by techniques like LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound as the final compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of KDM5B.[2][3] This inhibition leads to an increase in the levels of H3K4me3, a histone mark that is typically removed by KDM5B. The subsequent alteration in gene expression affects downstream signaling pathways, most notably the Wnt signaling pathway, which is a key driver of fibrosis.[2][4] By inhibiting KDM5B, this compound effectively dampens the pro-fibrotic Wnt signaling cascade.

Caption: this compound mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity

| Parameter | Value | Description |

| KDM5B IC50 | 44 nM | The half maximal inhibitory concentration against KDM5B enzyme activity. |

| KDM5A IC50 | 79 nM | The half maximal inhibitory concentration against KDM5A enzyme activity. |

| KDM5C IC50 | 353 nM | The half maximal inhibitory concentration against KDM5C enzyme activity. |

| Cytotoxicity (NRCFs) | Low at 10 µM | Low toxicity observed in Neonatal Rat Cardiac Fibroblasts. |

| Cytotoxicity (NRCMs) | Low at 10 µM | Low toxicity observed in Neonatal Rat Cardiomyocytes. |

Table 2: Pharmacokinetic Properties in Mice

| Parameter | Value (10 mg/kg, p.o.) | Description |

| Cmax | 1256 ± 268 ng/mL | Maximum plasma concentration. |

| Tmax | 0.58 ± 0.20 h | Time to reach maximum plasma concentration. |

| t1/2 | 2.15 ± 0.45 h | Elimination half-life. |

| AUC0-t | 3428 ± 512 h*ng/mL | Area under the plasma concentration-time curve. |

| Oral Bioavailability (F) | 42.37% | The fraction of the administered dose that reaches systemic circulation. |

Table 3: In Vivo Efficacy

| Model | Treatment | Key Finding |

| Ang II-induced Cardiac Fibroblasts | This compound | Reduced activation, migration, and proliferation of fibroblasts. |

| Isoprenaline-induced Myocardial Remodeling (Mice) | This compound (50 mg/kg, p.o., twice daily) | Effectively reduced pathological myocardial remodeling and fibrosis. |

| Acute Toxicity (Mice) | This compound (2 g/kg, p.o., single dose) | Showed good biosafety with all mice surviving and gaining weight normally. |

Conclusion

This compound is a promising novel therapeutic candidate for the treatment of myocardial fibrosis. Its discovery through structure-based design has yielded a potent and selective KDM5B inhibitor with favorable oral bioavailability and a promising safety profile in preclinical models. The detailed synthesis and experimental data presented in this guide provide a valuable resource for researchers and drug developers interested in advancing this compound or similar epigenetic modulators for cardiovascular diseases. Further investigation into the long-term efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

The Biological Target of TK-129 in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-129 is a novel, potent, and selective small molecule inhibitor targeting Lysine-specific demethylase 5B (KDM5B) in human cells.[1][2][3] Developed through structure-based design, this pyrazole-based compound has demonstrated significant therapeutic potential in preclinical models of cardiac remodeling and fibrosis.[1][2] This technical guide provides a comprehensive overview of the biological target of this compound, including its mechanism of action, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Target: Lysine-Specific Demethylase 5B (KDM5B)

The primary biological target of this compound is the histone demethylase KDM5B, also known as JARID1B or PLU-1. KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails. Specifically, KDM5B demethylates di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), leading to transcriptional repression.

In the context of human cells, the inhibition of KDM5B by this compound leads to an increase in the global levels of H3K4me3, a histone mark associated with active gene transcription. This epigenetic modulation underlies the therapeutic effects of this compound observed in disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from the foundational study by Tang et al. (2022).

| Parameter | Value | Description |

| Target | KDM5B | The primary biological target of this compound. |

| IC50 | 0.044 µM | The half maximal inhibitory concentration of this compound against KDM5B enzymatic activity. |

| Bioavailability (F) | 42.37% | The oral bioavailability of this compound observed in preclinical models. |

Table 1: Key Pharmacological Parameters of this compound.

Signaling Pathway Modulation: The Wnt Pathway

This compound exerts its therapeutic effects by modulating the Wnt signaling pathway, which is downstream of KDM5B. In pathological conditions such as cardiac fibrosis, KDM5B is upregulated, leading to the activation of the Wnt pathway. By inhibiting KDM5B, this compound effectively blocks this activation, thereby mitigating the profibrotic effects.

Caption: KDM5B-Wnt Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the primary literature for this compound.

KDM5B Enzymatic Inhibition Assay

This assay quantifies the inhibitory activity of this compound against the KDM5B enzyme.

-

Reagents and Materials:

-

Recombinant human KDM5B protein

-

Biotinylated H3K4me3 peptide substrate

-

AlphaLISA® detection reagents (Donor and Acceptor beads)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

This compound (or other test compounds)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add KDM5B enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.

-

Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction by adding the AlphaLISA® Acceptor beads and anti-unmethylated H3K4 antibody.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add AlphaLISA® Donor beads and incubate again in the dark for 30 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for KDM5B Enzymatic Inhibition Assay.

Angiotensin II-Induced Cardiac Fibroblast Activation Assay

This cell-based assay evaluates the ability of this compound to inhibit the activation of cardiac fibroblasts, a key process in cardiac fibrosis.

-

Cell Culture:

-

Primary neonatal rat cardiac fibroblasts (NRCFs) are isolated and cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Cells are serum-starved for 24 hours before treatment.

-

-

Treatment:

-

Pre-treat the serum-starved NRCFs with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with Angiotensin II (Ang II) at a final concentration of 1 µM for 24-48 hours.

-

-

Analysis of Fibroblast Activation Markers (Western Blot):

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against α-smooth muscle actin (α-SMA), collagen I, and an internal loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.

-

-

Immunofluorescence for α-SMA:

-

Grow NRCFs on coverslips and treat as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% BSA.

-

Incubate with a primary antibody against α-SMA.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Isoprenaline-Induced Myocardial Remodeling and Fibrosis in a Mouse Model

This in vivo study assesses the therapeutic efficacy of this compound in a mouse model of cardiac fibrosis.

-

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old).

-

Induce cardiac remodeling and fibrosis by subcutaneous injection of isoprenaline (ISO) at a dose of 5 mg/kg/day for 14 days.

-

-

Drug Administration:

-

Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 25 mg/kg/day) or vehicle control, starting from the first day of ISO injection and continuing for the duration of the study.

-

-

Assessment of Cardiac Function (Echocardiography):

-

Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal dimensions.

-

-

Histological Analysis of Fibrosis:

-

At the end of the treatment period, euthanize the mice and excise the hearts.

-

Fix the hearts in 4% paraformaldehyde and embed in paraffin.

-

Prepare 5 µm sections.

-

Perform Masson's trichrome staining to visualize collagen deposition (fibrosis appears blue).

-

Quantify the fibrotic area as a percentage of the total ventricular area using image analysis software.

-

-

Western Blot Analysis of Cardiac Tissue:

-

Homogenize heart tissue to extract proteins.

-

Perform Western blot analysis as described in the cardiac fibroblast activation assay to measure the expression of fibrotic markers (α-SMA, collagen I) and KDM5B.

-

Conclusion

This compound is a promising therapeutic agent that selectively targets KDM5B in human cells. Its mechanism of action involves the inhibition of KDM5B's demethylase activity, leading to the modulation of the Wnt signaling pathway and subsequent amelioration of pathological processes such as cardiac fibrosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other KDM5B inhibitors.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of TK-129, a Novel KDM5B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-129 is a novel, potent, and orally bioavailable small molecule inhibitor of Lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in the pathogenesis of various diseases, including cardiac fibrosis. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies that have elucidated the mechanism of action and therapeutic potential of this compound in the context of myocardial remodeling and fibrosis. The information presented herein is synthesized from peer-reviewed research and is intended to serve as a detailed resource for researchers and drug development professionals working in cardiovascular disease and related fields.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| Target | Lysine-specific demethylase 5B (KDM5B) | [1][2][3] |

| In Vitro Potency (IC50) | 44 nM | [2] |

| Oral Bioavailability (F) | 42.37% | |

| Therapeutic Area | Cardiac Remodeling and Fibrosis |

In Vitro Studies: Inhibition of Cardiac Fibroblast Activation

The profibrotic effects of this compound were evaluated in vitro using neonatal rat cardiac fibroblasts (NRCFs) stimulated with Angiotensin II (Ang II), a potent inducer of fibroblast activation and extracellular matrix production.

Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Line: Neonatal rat cardiac fibroblasts (NRCFs).

-

Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Fibroblast Activation: NRCFs were treated with Angiotensin II (Ang II) at a concentration of 1 µM.

-

This compound Treatment: this compound was dissolved in DMSO and added to the cell culture medium at various concentrations to assess its inhibitory effects.

2. Western Blot Analysis for Fibrotic Markers:

-

Objective: To quantify the protein expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA), fibronectin, and collagen I.

-

Protocol:

-

Protein Extraction: After treatment, NRCFs were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against α-SMA, fibronectin, collagen I, and a loading control (e.g., GAPDH or β-actin) at appropriate dilutions.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Experimental Workflow: In Vitro Inhibition of Cardiac Fibroblast Activation

Caption: Workflow for in vitro assessment of this compound's antifibrotic effects.

In Vivo Studies: Amelioration of Myocardial Remodeling and Fibrosis

The therapeutic efficacy of this compound in a living organism was assessed using a mouse model of isoprenaline-induced myocardial fibrosis.

Experimental Protocols

1. Animal Model and Treatment:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Induction of Myocardial Fibrosis: Mice were subcutaneously injected with isoprenaline (5 mg/kg/day) for 14 consecutive days to induce cardiac fibrosis.

-

This compound Administration: this compound was administered orally (e.g., by gavage) at a specific dose (e.g., 50 mg/kg/day) for the duration of the isoprenaline treatment. A vehicle control group was also included.

2. Echocardiographic Assessment:

-

Objective: To evaluate cardiac function and dimensions non-invasively.

-

Protocol:

-

Mice were anesthetized, and transthoracic echocardiography was performed using a high-frequency ultrasound system.

-

M-mode images of the left ventricle were acquired to measure parameters such as left ventricular internal dimension at end-diastole (LVIDd), left ventricular internal dimension at end-systole (LVIDs), ejection fraction (EF), and fractional shortening (FS).

-

3. Histological Analysis of Cardiac Fibrosis:

-

Objective: To visualize and quantify the extent of collagen deposition in the heart tissue.

-

Staining Methods:

-

Masson's Trichrome Staining: Stains collagen blue, muscle red, and nuclei black.

-

Sirius Red Staining: Stains collagen red under bright-field microscopy and shows birefringence under polarized light, allowing for quantification of collagen content.

-

-

Protocol (General):

-

Hearts were harvested, fixed in 10% formalin, and embedded in paraffin.

-

5 µm thick sections were cut and mounted on slides.

-

Sections were deparaffinized, rehydrated, and stained according to standard protocols for Masson's trichrome or Sirius Red.

-

Stained sections were imaged using a light microscope.

-

The fibrotic area (collagen deposition) was quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total tissue area.

-

Experimental Workflow: In Vivo Efficacy of this compound

Caption: Workflow for in vivo evaluation of this compound's therapeutic effects.

Signaling Pathway: KDM5B and the Wnt/β-catenin Pathway in Cardiac Fibrosis

This compound exerts its antifibrotic effects by inhibiting KDM5B, which in turn modulates the Wnt/β-catenin signaling pathway. Upregulation of KDM5B in cardiac fibroblasts is associated with the activation of the Wnt pathway, a key driver of fibrosis. By inhibiting KDM5B, this compound blocks this pro-fibrotic signaling cascade.

Caption: this compound inhibits KDM5B, blocking the pro-fibrotic Wnt pathway.

Quantitative Data Summary

| In Vitro Parameter | Condition | Result |

| KDM5B Inhibition | This compound | IC50 = 44 nM |

| Cardiac Fibroblast Proliferation | Ang II | Increased |

| Ang II + this compound | Significantly Reduced | |

| Cardiac Fibroblast Migration | Ang II | Increased |

| Ang II + this compound | Significantly Reduced | |

| α-SMA Expression | Ang II | Increased |

| Ang II + this compound | Significantly Reduced | |

| Fibronectin Expression | Ang II | Increased |

| Ang II + this compound | Significantly Reduced | |

| Collagen I Expression | Ang II | Increased |

| Ang II + this compound | Significantly Reduced |

| In Vivo Parameter | Condition | Result |

| Oral Bioavailability | This compound | F = 42.37% |

| Cardiac Fibrosis (Histology) | Isoprenaline | Increased |

| Isoprenaline + this compound | Significantly Reduced | |

| Ejection Fraction (EF) | Isoprenaline | Decreased |

| Isoprenaline + this compound | Significantly Improved | |

| Fractional Shortening (FS) | Isoprenaline | Decreased |

| Isoprenaline + this compound | Significantly Improved |

Conclusion

The comprehensive in vitro and in vivo data presented in this technical guide strongly support the therapeutic potential of this compound as a novel treatment for cardiac fibrosis and remodeling. Its potent and specific inhibition of KDM5B, coupled with its favorable pharmacokinetic profile, leads to the effective suppression of pro-fibrotic signaling pathways and a significant amelioration of cardiac pathology in a preclinical model. These findings provide a solid foundation for the further clinical development of this compound for patients suffering from cardiovascular diseases characterized by excessive fibrosis.

References

TK-129 safety and toxicity profile

An In-Depth Technical Guide on the Safety and Toxicity Profile of TK-129 and Related Compounds

This technical guide provides a comprehensive overview of the available safety and toxicity data for the lysine demethylase 5B (KDM5B) inhibitor this compound. Due to the limited publicly available safety data for this compound, this guide also includes a detailed analysis of the preclinical safety and toxicity profile of MM-129, a novel inhibitor of BTK/PI3K/AKT/mTOR and PD-L1, to serve as an illustrative example for researchers, scientists, and drug development professionals.

This compound is a potent pyrazole-based inhibitor of lysine-specific demethylase 5B (KDM5B) with an IC50 of 0.044 μM[1]. Developed by Zhengzhou University, it is currently in the preclinical stage of development for the treatment of myocardial fibrosis[1].

Mechanism of Action

KDM5B has been identified as a potential therapeutic target for cardiovascular diseases. Its levels were observed to be elevated in mouse hearts following transverse aortic constriction and in angiotensin II-induced cardiac fibroblasts[1]. This compound is designed to inhibit KDM5B, thereby reducing the activation of cardiac fibroblasts. Mechanistic studies have revealed that the upregulation of KDM5B in cardiac fibroblast activation is linked to the activation of the Wnt-related pathway. The therapeutic effects of this compound are associated with its inhibition of KDM5B and the subsequent blocking of this KDM5B-related Wnt pathway activation[1].

Pharmacokinetics

Preclinical studies have indicated that this compound possesses a good pharmacokinetic profile, with a bioavailability (F) of 42.37%[1]. In vivo studies have demonstrated its efficacy in reducing isoprenaline-induced myocardial remodeling and fibrosis.

Safety and Toxicity Profile

As of the latest available information, a detailed public safety and toxicity profile for this compound has not been released. Further preclinical and clinical studies are required to establish the comprehensive safety profile of this compound.

MM-129: A Case Study in Preclinical Safety and Toxicity Assessment

To illustrate the components of a comprehensive safety and toxicity profile, this section details the preclinical data for MM-129, a novel inhibitor targeting BTK/PI3K/AKT/mTOR and PD-L1 with potential applications in colon cancer treatment.

Summary of Preclinical Safety Data

MM-129 has undergone toxicity studies in both zebrafish and rodent models, demonstrating a favorable safety profile.

Table 1: Summary of In Vivo Toxicity Studies of MM-129

| Species | Study Type | Doses Administered | Key Findings | Reference |

| Mice (BALB/ccmdb) | Short-term (Single Dose) | 10, 20, 40 µmol/kg | No mortality or signs of toxicity at 10 µmol/kg. | |

| Mice (BALB/ccmdb) | Long-term (14 days) | 10, 20, 40 µmol/kg | - 10 µmol/kg: No mortality or toxicity. - 20 µmol/kg: 40% mortality. - 40 µmol/kg: 60% mortality with clinical signs of toxicity. | |

| Zebrafish Embryos | Toxicity Study | 10 µM | No sublethal effects observed. |

Table 2: Summary of Hematological and Biochemical Parameters for MM-129 in Mice (14-day study)

| Parameter | Dose (µmol/kg) | Result | Reference |

| Liver Function | 10 | Normal levels at the end of the study. Transient increase in total bilirubin at the highest dose. | |

| Renal Function | All doses | Normal levels. | |

| Hematological Profile | All doses | Similar to control animals. |

Experimental Protocols

-

Animal Model: 4-6 week old BALB/ccmdb mice were used for both short-term and long-term studies.

-

Drug Administration: MM-129 was administered intraperitoneally. The vehicle control was 10% DMSO/phosphate-buffered saline (PBS).

-

Short-Term Study: Animals were divided into four groups and treated with a single dose of vehicle or MM-129 at 10, 20, or 40 µmol/kg. They were observed for adverse effects.

-

Long-Term Study: Animals were administered MM-129 or vehicle daily for 14 days at doses of 10, 20, and 40 µmol/kg. Mortality, clinical signs of toxicity, and behavioral changes were monitored. At the end of the study, blood samples were collected for hematological and biochemical analysis.

-

Methodology: Zebrafish embryos were treated with MM-129 at a concentration of 10 µM.

-

Endpoints: Sublethal effects, such as lack of swimming activity, lack of heartbeat, and tail blood flow, were evaluated.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound in myocardial fibrosis.

Caption: Experimental workflow for MM-129 toxicity studies.

Other "*129" Compounds in Development

Several other compounds with the "129" designation are currently in various stages of development, each with its own specific target and safety profile.

-

AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5 being developed for Fibrostenosing Crohn's Disease. It has been shown to be well-tolerated in a Phase 1 study with no drug-related safety signals or dose-limiting toxicities. A Phase 2a study is ongoing.

-

BIIB129: A covalent, selective, and brain-penetrant BTK inhibitor for the treatment of Multiple Sclerosis. It has demonstrated a favorable safety profile in preclinical studies.

-

EBC-129: A first-in-class antibody-drug conjugate (ADC) for pancreatic cancer. In a Phase 1 trial, it was generally well-tolerated, with a manageable safety profile consistent with MMAE-based ADCs.

Conclusion

This compound is a promising preclinical candidate for the treatment of myocardial fibrosis with a novel mechanism of action targeting KDM5B. While its pharmacokinetic profile is favorable, a comprehensive public safety and toxicity profile is not yet available. The detailed preclinical safety assessment of MM-129 provides a valuable framework for the types of studies and data required to characterize the safety of new chemical entities. As this compound progresses through development, it will be crucial to conduct rigorous toxicological studies to fully understand its safety profile before it can be considered for clinical trials.

References

In-depth Technical Review of TK-129: A Novel KDM5B Inhibitor for Cardiac Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

TK-129 is a novel, orally active pyrazole-based small molecule inhibitor of lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in the pathogenesis of cardiovascular diseases. Research has demonstrated that this compound exhibits potent and protective effects against myocardial remodeling and fibrosis. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for cardiac fibrosis and related conditions.

Core Compound Properties and Quantitative Data

This compound has been characterized as a potent inhibitor of KDM5B with favorable pharmacokinetic properties. The primary quantitative data reported in the literature are summarized below.

| Parameter | Value | Species | Method | Reference |

| In Vitro Potency | ||||

| IC50 (KDM5B) | 44 nM (0.044 µM) | N/A | Enzymatic Assay | [1][2][3] |

| Cytotoxicity (NRCFs) | Low at 10 µM (48h) | Rat (Neonatal) | Cell Viability Assay | [4] |

| Cytotoxicity (NRCMs) | Low at 10 µM (48h) | Rat (Neonatal) | Cell Viability Assay | [4] |

| In Vivo Pharmacokinetics | ||||

| Oral Bioavailability (F) | 42.37% | Mouse | Pharmacokinetic Analysis | |

| Intravenous Dose | 2 mg/kg | Mouse | Pharmacokinetic Analysis | |

| Oral Dose | 10 mg/kg | Mouse | Pharmacokinetic Analysis | |

| In Vivo Safety | ||||

| Acute Toxicity | Good biosafety at 2 g/kg (p.o.) | Mouse | Acute Toxicity Study |

NRCFs: Neonatal Rat Cardiac Fibroblasts; NRCMs: Neonatal Rat Cardiomyocytes; p.o.: per os (by mouth); i.v.: intravenous.

Mechanism of Action: KDM5B Inhibition and the Wnt/β-catenin Signaling Pathway

This compound exerts its anti-fibrotic effects by inhibiting KDM5B, which in turn modulates the Wnt/β-catenin signaling pathway. Pathological stress, such as angiotensin II (Ang II) stimulation, upregulates KDM5B in cardiac fibroblasts. KDM5B, a histone demethylase, removes methyl groups from histone H3 at lysine 4 (H3K4), leading to the repression of target gene transcription. In the context of cardiac fibrosis, elevated KDM5B activity is associated with the activation of the pro-fibrotic Wnt/β-catenin pathway. By inhibiting KDM5B, this compound prevents the demethylation of H3K4, leading to the suppression of the Wnt/β-catenin pathway and a subsequent reduction in the activation, migration, and proliferation of myofibroblasts.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Mechanism of action of this compound in cardiac fibroblasts.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments cited in the literature on this compound.

In Vitro KDM5B Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of KDM5B.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant KDM5B enzyme and a methylated histone H3 peptide substrate are used.

-

Incubation: The KDM5B enzyme is incubated with the methylated H3 peptide in an assay buffer for a defined period (e.g., one hour). This reaction is performed in the presence of various concentrations of this compound or a vehicle control (DMSO).

-

Detection:

-

A primary antibody that specifically recognizes the demethylated substrate is added to the reaction mixture.

-

Following the primary antibody incubation, a secondary antibody labeled with horseradish peroxidase (HRP) is introduced.

-

An HRP substrate is then added to produce a chemiluminescent signal.

-

-

Quantification: The chemiluminescence is measured using a luminometer. The inhibitory concentration 50% (IC50) is calculated by comparing the signal from this compound-treated wells to the control wells.

Angiotensin II-Induced Cardiac Fibroblast Activation Assay

This cell-based assay evaluates the ability of this compound to prevent the activation of cardiac fibroblasts, a key event in the development of cardiac fibrosis.

Protocol:

-

Cell Culture: Primary neonatal rat cardiac fibroblasts (NRCFs) are isolated and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Cells from passages 2-4 are typically used.

-

Serum Starvation: Before treatment, the cells are synchronized by incubation in a serum-free medium for 24 hours.

-

Treatment: The synchronized cells are pre-treated with various concentrations of this compound for a specified time before being stimulated with Angiotensin II (Ang II) (e.g., 50 nM) for 24-48 hours. Control groups include untreated cells, cells treated with Ang II alone, and cells treated with this compound alone.

-

Assessment of Fibroblast Activation:

-

Proliferation: Cell viability and proliferation are measured using assays such as the CCK-8 assay.

-

Migration: A Transwell assay is used to assess cell migration towards a chemoattractant.

-

Protein Expression: Western blot analysis is performed to quantify the expression of fibrosis-related proteins, including α-smooth muscle actin (α-SMA), collagen I, collagen III, and key components of the Wnt/β-catenin pathway (e.g., β-catenin).

-

Isoprenaline-Induced Myocardial Fibrosis in Mice

This in vivo model is used to assess the efficacy of this compound in a setting of chemically induced cardiac fibrosis.

Protocol:

-

Animal Model: Wild-type C57BL/6 mice (8-10 weeks old, mixed gender) are used.

-

Induction of Fibrosis: Mice receive daily subcutaneous injections of isoproterenol (ISO) (e.g., 25-50 mg/kg body weight) for a period of 5 to 11 days to induce myocardial injury and subsequent fibrosis. A control group receives saline injections.

-

This compound Administration: The treatment group receives this compound orally (e.g., 50 mg/kg, twice daily) for the duration of the study (e.g., 24 days). The control and ISO-only groups receive a vehicle.

-

Evaluation of Cardiac Fibrosis and Remodeling:

-

Histology: After the treatment period, hearts are harvested, fixed, and sectioned. Fibrotic areas are visualized and quantified using Masson's trichrome or Picrosirius red staining.

-

Immunohistochemistry: Staining for markers of fibrosis such as α-SMA and collagen I is performed.

-

Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of fibrotic and hypertrophic markers in heart tissue lysates.

-

Echocardiography: Cardiac function and dimensions can be monitored throughout the study using echocardiography.

-

Experimental and Logical Workflows

The logical progression of the research on this compound follows a standard drug discovery and preclinical development path.

Caption: Logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound has emerged as a promising preclinical candidate for the treatment of cardiac fibrosis. Its potent inhibition of KDM5B and subsequent modulation of the Wnt/β-catenin pathway provide a clear mechanism of action. The available in vitro and in vivo data demonstrate its potential to mitigate the pathological processes of myocardial remodeling. Further investigation into the long-term efficacy and safety of this compound is warranted to advance its development as a potential therapeutic agent for patients with fibrotic heart disease.

References

Methodological & Application

Application Notes and Protocols for Compound-X (Formerly TK-129)

Disclaimer: Initial searches for an experimental protocol under the designation "TK-129" did not yield specific results. Therefore, this document provides a comprehensive template for a cell culture experimental protocol using a hypothetical agent, hereafter referred to as "Compound-X." This protocol is intended to serve as a framework for researchers and drug development professionals.

Introduction

These application notes provide a detailed protocol for the in vitro evaluation of Compound-X in cell culture. The following sections describe the necessary reagents, step-by-step procedures for cell handling, treatment with Compound-X, and subsequent analysis. The protocols are designed to be adaptable to various adherent or suspension cell lines.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| DMEM/F-12 Medium | Thermo Fisher | 11320033 | 4°C |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |

| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |

| TrypLE™ Express | Thermo Fisher | 12604013 | 4°C |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temp |

| Compound-X | N/A | N/A | -20°C |

| DMSO (Cell Culture Grade) | Sigma-Aldrich | D2650 | Room Temp |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 | -20°C |

| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | 4°C |

| Protease Inhibitor Cocktail | Roche | 11836170001 | 4°C |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the standard procedure for thawing, passaging, and maintaining mammalian cells in culture to ensure they are in an optimal state for experimentation.

3.1.1. Thawing Cryopreserved Cells

-

Warm complete growth medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin) to 37°C in a water bath.

-

Retrieve a cryovial of cells from liquid nitrogen storage.

-

Thaw the vial quickly in the 37°C water bath until a small ice crystal remains.

-

In a sterile biosafety cabinet, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[1]

-

Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriate size culture flask (e.g., T-75).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

3.1.2. Passaging Adherent Cells

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add a sufficient volume of pre-warmed TrypLE™ Express to cover the cell monolayer (e.g., 2 mL for a T-75 flask).

-

Incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the TrypLE™ Express by adding at least an equal volume of complete growth medium.

-

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at the desired density.

Treatment with Compound-X

This protocol describes the preparation of Compound-X and its application to cultured cells.

-

Prepare a 10 mM stock solution of Compound-X in DMSO. Aliquot and store at -20°C.

-

On the day of the experiment, dilute the Compound-X stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Seed cells in multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density and allow them to adhere overnight.

-

Aspirate the medium from the wells and replace it with the medium containing the various concentrations of Compound-X. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantification of ATP.

-

After the treatment period, remove the multi-well plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the volume of culture medium in the well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

Western Blotting for Protein Expression

This protocol is for the analysis of protein expression changes following treatment with Compound-X.

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add RIPA lysis buffer supplemented with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Proceed with SDS-PAGE, protein transfer to a membrane, and immunodetection with specific primary and secondary antibodies.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Cytotoxicity of Compound-X on A549 Cells

| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |

| Vehicle (0.1% DMSO) | 850,000 | 45,000 | 100% |

| 0.1 | 835,000 | 42,000 | 98.2% |

| 1 | 790,000 | 38,000 | 92.9% |

| 10 | 450,000 | 25,000 | 52.9% |

| 100 | 120,000 | 15,000 | 14.1% |

Table 2: Modulation of Signaling Proteins by Compound-X (24h Treatment)

| Target Protein | Concentration (µM) | Fold Change (vs. Vehicle) | p-value |

| p-ERK1/2 | 10 | 0.45 | <0.01 |

| Total ERK1/2 | 10 | 0.98 | >0.05 |

| p-AKT | 10 | 1.10 | >0.05 |

| Total AKT | 10 | 1.02 | >0.05 |

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

Caption: Hypothetical signaling pathway for Compound-X.

Caption: General experimental workflow for cell culture.

References

Application Notes and Protocols for Utilizing TK-129 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using TK-129, a potent and selective inhibitor of Lysine-specific demethylase 5B (KDM5B), in Western blot experiments to investigate its effects on cellular signaling pathways. This compound has been identified as a novel lead compound for cardiac remodeling and fibrosis by targeting KDM5B and subsequently modulating the Wnt/β-catenin signaling pathway.[1][2] This document outlines the procedures for cell treatment with this compound and the subsequent analysis of protein expression and phosphorylation status by Western blotting.

Introduction

This compound is a pyrazole-based small molecule inhibitor of KDM5B with an IC50 of 0.044 μM.[1] KDM5B is a histone demethylase that plays a crucial role in gene expression regulation by removing methyl groups from histone H3 at lysine 4 (H3K4).[3] Dysregulation of KDM5B has been implicated in various diseases, including cancer and cardiovascular conditions. This compound exerts its biological effects by inhibiting the demethylase activity of KDM5B, which in turn influences downstream signaling pathways, most notably the Wnt/β-catenin pathway.

Western blotting is an indispensable technique to elucidate the mechanism of action of small molecule inhibitors like this compound. By treating cells with this compound and subsequently performing a Western blot, researchers can quantify changes in the expression levels of KDM5B itself, as well as the expression and phosphorylation status of key proteins within the Wnt/β-catenin pathway, such as β-catenin. This allows for a detailed understanding of the molecular consequences of KDM5B inhibition by this compound.

Signaling Pathway of this compound Action

Experimental Workflow

Quantitative Data Presentation

The following table is a representative example of how to present quantitative Western blot data for the analysis of this compound's effects.

| Treatment Group | KDM5B Expression (Normalized Intensity) | Total β-catenin (Normalized Intensity) | Phospho-β-catenin (Ser33/37/Thr41) (Normalized Intensity) |

| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.15 |

| This compound (0.1 µM) | 0.95 ± 0.07 | 1.52 ± 0.18 | 0.65 ± 0.10 |

| This compound (1.0 µM) | 0.98 ± 0.09 | 2.15 ± 0.25 | 0.32 ± 0.08 |

| This compound (10 µM) | 1.02 ± 0.11 | 2.89 ± 0.31 | 0.15 ± 0.05 |

| Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). |

Experimental Protocols

Part 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the cells of interest (e.g., cardiac fibroblasts, cancer cell lines with active Wnt signaling) in appropriate culture dishes. Allow the cells to adhere and reach 70-80% confluency.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C.

-

Cell Treatment: a. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10 µM). b. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used. c. A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed to determine the optimal treatment duration. d. Remove the old medium from the cells and add the medium containing this compound or the vehicle control. e. Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

Part 2: Protein Extraction

-

Cell Lysis: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Protein Quantification: a. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

Part 3: Western Blotting

-

Sample Preparation: a. Based on the protein concentration, dilute the samples to the same concentration with lysis buffer. b. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins). b. Include a pre-stained protein ladder to monitor the separation and transfer efficiency. c. Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S solution.

-

Blocking: a. Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). b. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:

- Anti-KDM5B (e.g., 1:1000 dilution)

- Anti-β-catenin (e.g., 1:1000 dilution)

- Anti-phospho-β-catenin (Ser33/37/Thr41) (e.g., 1:1000 dilution)

- Anti-GAPDH or Anti-β-actin (loading control, e.g., 1:5000 dilution) b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Part 4: Data Analysis

-

Image Acquisition: Acquire images of the Western blots, ensuring that the signal is not saturated to allow for accurate quantification.

-

Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein of interest.

-

Normalization: Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin) in the same lane.

-

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression or phosphorylation between the control and this compound treated groups. Present the data in tables and graphs as shown in the example above.

References

- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TK-129 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of TK-129, a potent and orally active inhibitor of lysine-specific demethylase 5B (KDM5B), in mouse models. The protocols are based on preclinical studies investigating its cardioprotective effects.

Overview

This compound is a small molecule inhibitor with high affinity for KDM5B (IC₅₀ = 44 nM)[1][2]. It has demonstrated low toxicity and favorable pharmacokinetic properties in vivo[1]. This compound exerts its biological effects by inhibiting KDM5B, which in turn blocks the associated Wnt signaling pathway[1][2]. This mechanism has been shown to reduce angiotensin II-induced activation of cardiac fibroblasts in vitro and alleviate isoprenaline-induced myocardial remodeling and fibrosis in vivo. These findings suggest the potential of this compound as a therapeutic agent for cardiovascular diseases.

Data Presentation: this compound Dosage and Administration in Mice

The following tables summarize the quantitative data from preclinical studies of this compound in mice.

| Table 1: Pharmacokinetic Studies in Mice | |

| Animal Model | Wild C57BL/6 mice (8-10 weeks old, mixed gender) |

| Dosage | 2 mg/kg (intravenous), 10 mg/kg (oral) |

| Administration Route | Single intravenous (i.v.) injection or oral gavage (p.o.) |

| Observed Outcomes | Favorable pharmacokinetic properties. |

| Table 2: Efficacy Study in Myocardial Remodeling Mouse Model | |

| Animal Model | C57BL/6 mice with isoproterenol (ISO)-induced myocardial remodeling |

| Dosage | 50 mg/kg |

| Administration Route | Oral gavage (p.o.), twice daily for 24 days |

| Observed Outcomes | Effectively reduced pathological myocardial remodeling. |

| Alleviated myocardial remodeling induced by ISO in vivo. |

| Table 3: Acute Toxicity Study in Mice | |

| Animal Model | Wild C57BL/6 mice |

| Administration Route | Oral gavage, single administration |

| Observed Outcomes | All mice survived and gained weight normally over a 2-week observation period. |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, saline, or as specified by the manufacturer)

-

Wild C57BL/6 mice (8-10 weeks old)

-

Intravenous injection equipment

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical equipment for measuring this compound concentrations in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Drug Preparation: Prepare this compound solutions for intravenous and oral administration at concentrations of 2 mg/kg and 10 mg/kg, respectively, in the appropriate vehicle.

-

Dosing:

-

Intravenous Administration: Administer a single 2 mg/kg dose of this compound via tail vein injection.

-

Oral Administration: Administer a single 10 mg/kg dose of this compound via oral gavage.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

-

Plasma Preparation: Process blood samples to separate plasma.

-

Sample Analysis: Analyze plasma samples to determine the concentration of this compound using a validated analytical method.

-

Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

Protocol 2: Evaluation of this compound Efficacy in a Mouse Model of Myocardial Remodeling

Objective: To assess the therapeutic efficacy of this compound in reducing isoproterenol-induced myocardial remodeling in mice.

Materials:

-

This compound

-

Isoproterenol (ISO)

-

Vehicle

-

C57BL/6 mice

-

Oral gavage needles

-

Equipment for cardiac function assessment (e.g., echocardiography)

-

Histology supplies

Procedure:

-

Induction of Myocardial Remodeling: Induce myocardial remodeling in C57BL/6 mice using a standard isoproterenol protocol.

-

Animal Grouping: Divide the mice into a control group (vehicle) and a treatment group (this compound).

-

Treatment: Administer 50 mg/kg of this compound or vehicle via oral gavage twice daily for 24 days.

-

Monitoring: Monitor the health and body weight of the mice throughout the study.

-

Cardiac Function Assessment: Perform echocardiography at baseline and at the end of the treatment period to evaluate cardiac function.

-

Histological Analysis: At the end of the study, euthanize the mice and collect heart tissues for histological analysis to assess the degree of myocardial fibrosis and remodeling.

Visualizations

Caption: this compound signaling pathway in cardiac fibroblasts.

Caption: Experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for TK-129, a KDM5B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TK-129 is a potent and orally active inhibitor of Lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in cardiovascular diseases. With an IC50 of 44 nM, this compound demonstrates significant potential in preclinical studies by reducing angiotensin II (Ang II)-induced activation of cardiac fibroblasts and mitigating isoprenaline-induced myocardial remodeling and fibrosis.[1][2] These effects are attributed to its inhibition of KDM5B and the subsequent blockage of the KDM5B-associated Wnt signaling pathway.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions and working concentrations for in vitro studies, along with relevant quantitative data and pathway diagrams to guide researchers in their experimental design.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Species/Cell Type | Notes | Reference |

| IC50 | 44 nM | Recombinant KDM5B | In vitro biochemical assay. | |

| Solubility | ≥ 2.5 mg/mL (8.19 mM) | DMSO | MCE Datasheet | |

| In Vitro Efficacy | 0.1 - 0.5 µM (48 h) | Neonatal Rat Cardiac Fibroblasts (NRCFs) | Concentration range to inhibit KDM5B activity. | |

| Cytotoxicity | >10 µM (48 h) | NRCFs and Neonatal Rat Cardiomyocytes (NRCMs) | Low cytotoxicity observed at this concentration. | |

| In Vivo Safety | 2 g/kg (single oral dose) | Mice | Good biosafety profile. | |

| In Vivo Efficacy | 50 mg/kg (oral, twice daily for 24 days) | Mice | Effective in reducing isoproterenol-induced myocardial remodeling. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder (Molecular Weight: 305.38 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated precision balance

Procedure:

-

Weighing: Accurately weigh out 3.05 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube. To minimize static electricity, use an anti-static weigh boat or paper.

-

Solubilization: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear 10 mM stock solution. Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of this compound Working Concentrations for In Vitro Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM for cardiac fibroblasts)

-

Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

-

Calibrated micropipettes

Procedure:

-

Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Once thawed, briefly centrifuge the tube to collect the solution at the bottom.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium.

-

Serial Dilutions for Working Concentrations: From the 10 mM or 1 mM stock, perform serial dilutions in cell culture medium to achieve the desired final working concentrations. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:10,000 dilution. It is recommended to prepare fresh working solutions for each experiment.

-

Example for preparing 1 mL of 1 µM working solution from a 10 mM stock: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. To avoid pipetting very small volumes, a serial dilution is recommended.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to account for any effects of the solvent on the cells.

-

Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired final concentrations of this compound or the vehicle control. Gently swirl the plates to ensure even distribution.

Visualizations

This compound Mechanism of Action in Cardiac Fibrosis

References

Application Notes and Protocols for Investigating TK-129 using Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TK-129 is a potent, pyrazole-based small molecule inhibitor of Lysine-specific demethylase 5B (KDM5B), a key enzyme implicated in cardiovascular diseases.[1][2] Mechanistic studies have revealed that the therapeutic effects of this compound are associated with its inhibition of KDM5B and the subsequent blockage of the KDM5B-related Wnt signaling pathway.[1][2]

These application notes provide a detailed protocol for utilizing immunoprecipitation (IP) to investigate the molecular effects of this compound. As this compound is a small molecule inhibitor and not an antibody, this protocol is designed to study changes in protein-protein interactions or post-translational modifications of a target protein (e.g., KDM5B) in response to this compound treatment. This document outlines the necessary steps for cell culture and treatment with this compound, preparation of cell lysates, immunoprecipitation of the target protein, and subsequent analysis by western blotting.

Key Applications

-

Investigate the effect of this compound on the interaction of KDM5B with its binding partners.

-

Assess changes in post-translational modifications of proteins within a complex following this compound treatment.

-

Confirm the engagement of this compound with its target, KDM5B, in a cellular context.

Quantitative Data Summary

As specific quantitative data for immunoprecipitation assays involving this compound are not yet established in the literature, the following table serves as a template for researchers to summarize their experimental results. This will allow for a clear comparison of protein levels co-immunoprecipitated with the target protein in the presence and absence of this compound.

| Target Protein | Co-immunoprecipitated Protein | Treatment | Replicate 1 (Relative Band Intensity) | Replicate 2 (Relative Band Intensity) | Replicate 3 (Relative Band Intensity) | Mean Relative Band Intensity | Standard Deviation |

| KDM5B | Protein X | Vehicle Control | |||||

| KDM5B | Protein X | This compound (e.g., 1 µM) | |||||

| KDM5B | Protein Y | Vehicle Control | |||||

| KDM5B | Protein Y | This compound (e.g., 1 µM) | |||||

| IgG Control | Protein X | Vehicle Control | |||||

| IgG Control | Protein X | This compound (e.g., 1 µM) |

Experimental Protocols

Part 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate an appropriate number of cells (e.g., 2-5 x 10^6 cells per 10 cm dish) and allow them to adhere and grow overnight, or until they reach 70-80% confluency. The cell type should be chosen based on the expression of the target protein (e.g., KDM5B).

-

This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration.

-

Cell Treatment: Treat the cells with the this compound-containing medium. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the desired molecular effects of this compound to occur.

Part 2: Cell Lysate Preparation

-

Cell Harvesting: After treatment, place the cell culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]

-

Lysis: Add ice-cold IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors to the cells.

-

Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. If the lysate is viscous due to DNA, sonicate briefly on ice.

-

Centrifugation: Clarify the cell lysate by centrifuging at 14,000 x g for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. This is the starting material for the immunoprecipitation.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Part 3: Immunoprecipitation

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to 200 µL of cell lysate. Incubate with gentle rotation for 30-60 minutes at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

Antibody Incubation: Add the primary antibody specific for the target protein (e.g., anti-KDM5B antibody) to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG from the same host species. Incubate overnight at 4°C with gentle rotation.

-

Bead Incubation: Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. Incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-